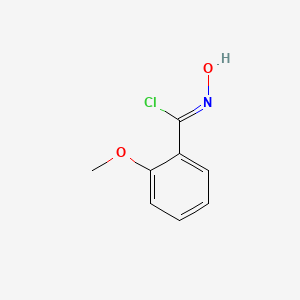

N-Hydroxy-2-methoxybenzimidoyl chloride

Description

Properties

CAS No. |

74467-01-9 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

(1E)-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3/b10-8+ |

InChI Key |

KVDMQNUSKPRBGU-CSKARUKUSA-N |

SMILES |

COC1=CC=CC=C1C(=NO)Cl |

Isomeric SMILES |

COC1=CC=CC=C1/C(=N\O)/Cl |

Canonical SMILES |

COC1=CC=CC=C1C(=NO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxy 2 Methoxybenzimidoyl Chloride

Precursor Synthesis Strategies for 2-Methoxybenzaldehyde (B41997) Oxime

The formation of 2-Methoxybenzaldehyde Oxime from 2-Methoxybenzaldehyde is a crucial initial step. The reaction involves the condensation of the aldehyde with hydroxylamine (B1172632). The efficiency of this oximation is highly dependent on the chosen synthetic route and reaction conditions.

Optimized Approaches for Oxime Formation from 2-Methoxybenzaldehyde

The synthesis of aldoximes is typically achieved by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt and liberate the free hydroxylamine. researchgate.net Common bases employed for this purpose include sodium hydroxide (B78521), sodium carbonate, and sodium acetate (B1210297). sciencemadness.org

One highly effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride in an aqueous ethanol (B145695) mixture with sodium hydroxide. This approach has been reported to produce quantitative yields for various aromatic aldehydes. nih.gov For instance, a similar substrate, 4-methoxybenzaldehyde, has been converted to its oxime in nearly quantitative yield using this method. yccskarad.com The use of a biphasic system or a co-solvent like ethanol is often necessary to ensure the solubility of the aromatic aldehyde.

Another optimized approach utilizes a solid-state grinding method. The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) under solvent-free conditions can lead to excellent yields (60-98%) in a very short reaction time. nih.gov This "green chemistry" approach minimizes waste and simplifies the work-up procedure.

Furthermore, the use of a buffered system, often with sodium acetate in aqueous ethanol, provides a pH of around 4-6, which is optimal for oxime formation. sciencemadness.org The reaction is typically carried out by stirring the aldehyde and hydroxylamine hydrochloride in an appropriate solvent, followed by the addition of the base.

A general and efficient procedure for the synthesis of aromatic oximes involves dissolving the aldehyde in a mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide, ensuring the temperature is maintained below 30°C. After stirring, the product can be isolated by extraction and acidification of the aqueous phase. nih.gov

Influence of Reaction Conditions on Oxime Yield and Purity

The yield and purity of 2-Methoxybenzaldehyde Oxime are significantly influenced by several reaction parameters, including the choice of base, solvent, temperature, and reactant stoichiometry.

Base and pH: The choice of base is critical. Strong bases like sodium hydroxide ensure the complete liberation of hydroxylamine, driving the reaction to completion. nih.gov Weaker bases like sodium carbonate or sodium acetate are also effective and can help maintain the optimal pH range of 4-6 for the reaction. sciencemadness.org

Solvent: The solvent system plays a crucial role in the reaction. Due to the limited solubility of aromatic aldehydes in water, a co-solvent such as ethanol or methanol (B129727) is commonly used to create a homogeneous reaction mixture or an efficient biphasic system. sciencemadness.orgnih.gov The use of aqueous media is also promoted as an environmentally friendly option. yccskarad.com

Temperature: Oximation reactions are typically conducted at room temperature or with gentle heating. researchgate.net One procedure specifies keeping the temperature below 30°C during the addition of the base to control the exothermic reaction. nih.gov

Stoichiometry: The molar ratio of the reactants is another important factor. Usually, a slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde. yccskarad.com

The following table summarizes the effect of different reaction conditions on the synthesis of aromatic oximes, which can be extrapolated for the synthesis of 2-Methoxybenzaldehyde Oxime.

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| NaOH | H₂O/EtOH | < 30°C | 2 hours | Quantitative | nih.gov |

| K₂CO₃ | Methanol | Reflux | Not specified | High | |

| NaOAc | Aqueous Ethanol | Not specified | Not specified | Good | sciencemadness.org |

| Bi₂O₃ | Solvent-free | Room Temp. | 1.5-3 min | 60-98 | nih.gov |

| Hyamine® | Water | Room Temp. | 60 min | Quantitative | yccskarad.com |

Direct Chlorination Protocols for the Synthesis of N-Hydroxy-2-methoxybenzimidoyl Chloride

The conversion of 2-Methoxybenzaldehyde Oxime to this compound is achieved through a direct chlorination reaction. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its mild and selective nature. mdpi.com

N-Chlorosuccinimide (NCS)-Mediated Chlorination in Anhydrous Media

The chlorination of aldoximes with NCS in anhydrous media is a standard method for the preparation of hydroximoyl chlorides. This reaction is typically performed in aprotic solvents to prevent side reactions. The choice of solvent can significantly impact the reaction's outcome. sci-hub.box

A known procedure for a similar substrate, benzaldoxime, involves its reaction with NCS in N,N-dimethylformamide (DMF) to yield the corresponding benzohydroximoyl chloride. researchgate.net The use of anhydrous conditions is critical to prevent the formation of unwanted byproducts.

The chlorination of substrates with NCS can be significantly accelerated by the presence of an acidic promoter, such as hydrogen chloride (HCl). ed.ac.ukacs.org While NCS itself is the chlorinating agent, the reaction can sometimes have a significant induction period. acs.org

The mechanism involves the in-situ generation of molecular chlorine (Cl₂), a more powerful electrophile, from the reaction between NCS and HCl. ed.ac.ukacs.orgacs.org This reaction can be represented as: NCS + HCl → Succinimide + Cl₂

The choice of an anhydrous solvent is critical for the successful synthesis of this compound using NCS. The solvent not only facilitates the reaction by dissolving the reactants but also influences the reaction pathway and selectivity.

Aprotic solvents are generally preferred for this chlorination. Common choices include chlorinated hydrocarbons and polar aprotic solvents.

Chlorinated Solvents: Methylene (B1212753) chloride and chloroform (B151607) have been used for the chlorination of oximes. sci-hub.box These non-polar aprotic solvents are good at solubilizing the reactants. However, it has been observed that the presence of even small amounts of ethanol (often present as a stabilizer in chloroform) can alter the reaction pathway, leading to the formation of other products. sci-hub.box Therefore, strictly anhydrous conditions are paramount when using these solvents.

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is an effective solvent for the NCS-mediated chlorination of oximes to hydroximoyl chlorides. researchgate.net Its polar nature can help to stabilize charged intermediates that may be formed during the reaction. Other aprotic solvents like acetonitrile (B52724) can also be employed. organic-chemistry.org

The following table provides a qualitative overview of the effect of different anhydrous solvents on the NCS-mediated chlorination of aldoximes.

| Solvent | Type | Observations | Reference |

| Methylene Chloride | Chlorinated Hydrocarbon | Effective, but requires strictly anhydrous conditions. | sci-hub.box |

| Chloroform | Chlorinated Hydrocarbon | Similar to methylene chloride; ethanol impurity can alter products. | sci-hub.box |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solvent for the formation of hydroximoyl chlorides. | researchgate.net |

| Acetonitrile | Polar Aprotic | Can be used as a solvent for NCS-mediated oxidations. | organic-chemistry.org |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | Traditionally used for radical chlorinations with NCS. | researchgate.net |

Alternative Chlorinating Reagents and Their Applicability

The classical approach for the synthesis of imidoyl chlorides often involves the use of strong chlorinating agents such as phosphorus pentachloride (PCl₅) on the corresponding amide. However, these reagents can lead to the formation of undesirable byproducts. Research into milder and more selective chlorinating agents is ongoing. For the synthesis of N-hydroxyimidoyl chlorides from the corresponding N-hydroxyimidamides (or oximes), several alternative reagents can be considered.

Commonly used chlorinating agents in organic synthesis include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Thionyl chloride is known to react with 4-hydroxy-2-quinolones to yield various chlorinated products, indicating its potential applicability in the chlorination of hydroxy-containing aromatic compounds. researchgate.net Oxalyl chloride is another highly reactive reagent used for various chemical transformations, including chlorination. nih.gov

N-Chlorosuccinimide (NCS) represents a milder alternative for chlorination. It is frequently used for the chlorination of a wide range of substrates, including deactivated aromatic compounds when activated by a catalyst. nih.gov The use of NCS could potentially offer higher selectivity and avoid harsh reaction conditions.

The applicability of these reagents for the synthesis of this compound from 2-methoxybenzaldoxime is summarized in the table below, based on general reactivity patterns of these chlorinating agents.

| Chlorinating Reagent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |

| Thionyl Chloride (SOCl₂) ** | Inert solvent (e.g., DCM, Toluene), often at 0 °C to room temperature. | Readily available, effective for many substrates. | Can be harsh, may lead to side reactions, produces HCl and SO₂ gas. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF (Vilsmeier-Haack conditions). | Highly reactive, clean reaction with gaseous byproducts (CO, CO₂, HCl). | Moisture sensitive, can be too reactive for some functional groups. |

| N-Chlorosuccinimide (NCS) ** | Inert solvent (e.g., CH₃CN, DMF), often requires a catalyst or initiator (e.g., light, radical initiator). | Mild conditions, high selectivity possible. | May require optimization of reaction conditions to achieve good yields. |

Considerations for Preventing Side-Product Formation (e.g., Ring-Chlorinated Products)

A significant challenge in the synthesis of this compound is the potential for chlorination of the electron-rich aromatic ring. The methoxy (B1213986) group is an activating group, directing electrophilic substitution to the ortho and para positions. To minimize the formation of these ring-chlorinated byproducts, several strategies can be employed.

One approach is the careful selection of the chlorinating agent and reaction conditions. Milder reagents like NCS, used under non-acidic conditions, may favor the desired chlorination of the oxime over electrophilic aromatic substitution. The use of a base to scavenge any generated acid can also be beneficial in suppressing ring chlorination. nih.gov

Another strategy involves the use of protecting groups. While this adds steps to the synthesis, temporary protection of the most activated positions on the aromatic ring could be a viable option if ring chlorination proves to be a persistent issue.

Finally, controlling the stoichiometry of the chlorinating agent is crucial. Using a minimal excess of the reagent can help to reduce the incidence of multiple chlorinations and other side reactions.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These approaches are increasingly being applied to the synthesis of complex molecules, including heterocyclic compounds derived from imidoyl chlorides.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single synthetic operation, can be a powerful tool for the rapid construction of molecular complexity. For instance, cascade palladium-catalyzed reactions have been developed for the synthesis of N-arylbenzimidazoles from 2-chloroaryl sulfonates. nih.gov While not directly yielding this compound, this demonstrates the potential for developing a cascade process starting from a simpler precursor. A hypothetical cascade could involve the in-situ formation of the oxime from 2-methoxybenzaldehyde and hydroxylamine, followed by chlorination in the same pot.

A more direct one-pot approach would involve the sequential functionalization of 2-methoxybenzaldehyde. This would typically start with the formation of 2-methoxybenzaldoxime by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. After the completion of this step, a chlorinating agent could be added directly to the reaction mixture to convert the oxime into this compound. This approach avoids the isolation and purification of the intermediate oxime, saving time and resources. One-pot syntheses of benzimidazoles from aldehydes and o-phenylenediamines have been reported, showcasing the feasibility of such sequential addition strategies.

The following table illustrates a potential one-pot synthesis sequence from 2-methoxybenzaldehyde.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Oximation | 2-methoxybenzaldehyde, Hydroxylamine hydrochloride, Base (e.g., NaHCO₃ or Et₃N), Solvent (e.g., Ethanol/Water), Room Temperature. | 2-methoxybenzaldoxime |

| 2. Chlorination | Addition of Chlorinating Agent (e.g., NCS in DMF) to the reaction mixture, Stirring at controlled temperature. | This compound |

Purification and Isolation Techniques for Academic Research Scale

The purification of this compound is critical to ensure its suitability for subsequent reactions. Due to the potential for the formation of side products, chromatographic techniques are often necessary to achieve high purity.

For academic research scale, column chromatography is a common and effective method for purification. The choice of the stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to separate the desired product from less polar impurities (like unreacted starting materials) and more polar impurities (like byproducts from over-chlorination or hydrolysis).

For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water mixture, is a powerful technique for the purification of polar and non-polar compounds.

The following table provides a general guide for the chromatographic purification of this compound.

| Chromatographic Technique | Stationary Phase | Typical Eluent System | Detection Method |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Thin Layer Chromatography (TLC) with UV visualization |

| Preparative HPLC | C18 | Methanol/Water or Acetonitrile/Water with optional acid modifier (e.g., 0.1% TFA) | UV Detector |

Recrystallization and Precipitation Methods

The final purity of this compound is critical for its subsequent use in synthetic applications, ensuring reaction specificity and minimizing side-product formation. Recrystallization and precipitation are principal techniques employed to purify the crude product obtained from synthesis. The choice between these methods, and the specific conditions applied, depends on the impurity profile and the solubility characteristics of the compound.

Detailed studies on the purification of this compound are not extensively documented in publicly available scientific literature. However, based on the general principles of organic chemistry and the structural features of the compound—a hydroxyl group, an imidoyl chloride, and a methoxybenzene moiety—standard purification protocols can be adapted.

Recrystallization is a technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

A typical recrystallization process would involve:

Solvent Selection: A systematic screening of various organic solvents is the initial step. Solvents such as ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof, would be evaluated.

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

Cooling: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.

Isolation and Drying: The purified crystals are then isolated from the mother liquor (the remaining solvent containing dissolved impurities) by filtration, typically under vacuum. The crystals are subsequently washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent.

Precipitation is another purification method that involves the rapid formation of a solid from a solution. This is often achieved by adding a non-solvent (also known as an anti-solvent) to a solution of the compound, which drastically reduces its solubility and causes it to precipitate out. While generally faster than recrystallization, precipitation may be less selective and can sometimes trap impurities within the solid material.

The process for purification by precipitation would include:

Dissolution: The crude product is dissolved in a solvent in which it is highly soluble.

Addition of a Non-Solvent: A non-solvent, in which the target compound is insoluble, is slowly added to the solution with stirring until the compound precipitates.

Isolation: The resulting solid is collected by filtration and dried.

The effectiveness of these purification techniques is assessed by analytical methods such as melting point determination and spectroscopic analysis (e.g., NMR, IR) to confirm the identity and purity of the final product.

Illustrative Data Tables

The following tables represent the type of data that would be generated during the development of a purification protocol for this compound. Note: These are illustrative examples, as specific experimental data from published research is not available.

Table 1: Illustrative Solvent Screening for Recrystallization

| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling Point) | Crystal Formation on Cooling |

| Water | Insoluble | Insoluble | No |

| Ethanol | Sparingly Soluble | Highly Soluble | Good quality crystals |

| Hexane | Insoluble | Sparingly Soluble | Poor recovery |

| Toluene | Sparingly Soluble | Highly Soluble | Oily precipitate |

| Ethyl Acetate | Soluble | Highly Soluble | Poor crystal formation |

Table 2: Illustrative Precipitation Study

| Solvent System (Solvent:Non-Solvent) | Initial Concentration (g/mL) | Recovery (%) | Purity (by HPLC, %) |

| Dichloromethane (B109758):Hexane | 0.1 | 95 | 97.5 |

| Acetone:Water | 0.1 | 92 | 98.1 |

| Diethyl Ether:Pentane | 0.05 | 90 | 96.8 |

Elucidating the Chemical Reactivity and Transformative Pathways

Carbon-Nitrogen Bond Reactivity

The principal reactivity of N-Hydroxy-2-methoxybenzimidoyl chloride stems from its ability to serve as a stable and accessible source for the corresponding nitrile oxide, a highly reactive intermediate.

This compound belongs to the class of hydroximoyl chlorides, which are common and stable precursors for the generation of nitrile oxides. maynoothuniversity.ie The transformation into the reactive 2-methoxyphenylnitrile oxide is typically achieved in situ through a dehydrochlorination reaction. This is commonly accomplished by treating the hydroximoyl chloride with a non-nucleophilic organic base, such as triethylamine (B128534) (Et₃N), in an appropriate solvent.

The primary advantage of this in situ generation method is that the highly reactive nitrile oxide is consumed as it is formed, preventing its undesired dimerization into furoxans (1,2,5-oxadiazole-2-oxides). mdpi.com Nitrile oxides are classified as linear, propargyl-allenyl-type 1,3-dipoles. organic-chemistry.org This electronic configuration makes them exceptionally reactive partners in [3+2] cycloaddition reactions with various dipolarophiles, including alkenes and alkynes. wikipedia.org The reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.govijrpc.com

The stability and reactivity of a nitrile oxide are significantly influenced by the electronic properties of the substituents on the aromatic ring. In the case of 2-methoxyphenylnitrile oxide, the methoxy (B1213986) group (-OCH₃) at the ortho position plays a crucial role. The methoxy group is a strong electron-donating group through resonance. This electron donation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide dipole.

According to frontier molecular orbital (FMO) theory, the majority of 1,3-dipolar cycloadditions involving nitrile oxides are Type I, or HOMO-dipole controlled reactions. organic-chemistry.org In these reactions, the primary orbital interaction is between the HOMO of the 1,3-dipole (the nitrile oxide) and the LUMO (Lowest Unoccupied Molecular Orbital) of the dipolarophile (e.g., an alkyne). By raising the energy of the nitrile oxide's HOMO, the electron-donating methoxy group decreases the HOMO-LUMO energy gap, thereby accelerating the reaction rate. While some nitrile oxides with bulky substituents can be isolated, most are transient intermediates. mdpi.com The electronic influence of the methoxy group, therefore, enhances the inherent reactivity of the nitrile oxide intermediate in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

The most significant application of this compound is as a precursor for 2-methoxyphenylnitrile oxide in 1,3-dipolar cycloaddition reactions. These reactions provide a direct and efficient pathway to highly substituted five-membered heterocycles. wikipedia.org

The reaction between a nitrile oxide and an alkyne is a classic, well-established method for the synthesis of the isoxazole (B147169) ring system. wikipedia.orgbohrium.com This concerted [3+2] cycloaddition, often referred to as a Huisgen cycloaddition, involves the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne, leading directly to the aromatic isoxazole core. organic-chemistry.org

A key feature of the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes (RC≡CH) is its high degree of regioselectivity. The reaction of 2-methoxyphenylnitrile oxide, generated from this compound, with a terminal alkyne almost exclusively yields the 3,5-disubstituted isoxazole. nih.govnih.gov In this product, the 2-methoxyphenyl group from the nitrile oxide is located at the C3 position of the isoxazole ring, while the substituent (R) from the alkyne is at the C5 position.

This regiochemical outcome is dictated by both electronic and steric factors. nih.gov FMO theory predicts that the favored regioisomer results from the combination of the largest orbital coefficient on the HOMO of the dipole with the largest coefficient on the LUMO of the dipolarophile. For aryl nitrile oxides and terminal alkynes, this consistently leads to the 3,5-disubstitution pattern. nih.gov This predictable regioselectivity makes the reaction a highly reliable tool for the synthesis of specifically substituted isoxazoles. rsc.org

The 1,3-dipolar cycloaddition of nitrile oxides is tolerant of a wide variety of functional groups on the alkyne dipolarophile. nih.govrsc.org This broad substrate scope allows for the synthesis of a diverse library of 3-(2-methoxyphenyl)-5-substituted isoxazoles. While specific data for this compound is not extensively tabulated in single reports, studies on closely related isomers, such as N-hydroxy-4-methoxybenzimidoyl chloride, demonstrate the reaction's versatility. The following table showcases the range of terminal alkynes successfully employed in cycloaddition reactions with a methoxy-substituted benzonitrile (B105546) oxide, illustrating the broad applicability of the method. The reactions were performed under mechanochemical ball-milling conditions, highlighting a modern, solvent-free approach to this classic transformation. researchgate.net

Table 1: Representative examples of terminal alkynes used in the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition. Data adapted from a study using N-hydroxy-4-methoxybenzimidoyl chloride under mechanochemical conditions, illustrating the broad substrate scope. researchgate.net

The reaction accommodates alkynes with both electron-donating and electron-withdrawing substituents on an aromatic ring, as well as various aliphatic and heterocyclic alkynes. This flexibility makes the 1,3-dipolar cycloaddition of in-situ generated 2-methoxyphenylnitrile oxide a powerful strategy for creating a wide array of complex molecules built upon the isoxazole scaffold.

Synthesis of Isoxazolines via Reaction with Olefins

Halogenation and C-H Functionalization Reactions

Beyond cycloadditions, the aromatic ring of this compound is susceptible to further functionalization, such as halogenation and direct C-H functionalization, opening pathways to more complex molecular architectures.

Halogenation: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, such as halogenation with chlorine or bromine, typically in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org The regiochemical outcome of this substitution is dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the hydroximoyl chloride group (-C(Cl)=NOH).

The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

The hydroximoyl chloride group is generally considered an electron-withdrawing and deactivating, meta-directing group.

The interplay between these two groups determines the position of halogenation. The strong activating effect of the methoxy group will likely direct the incoming electrophile to the positions ortho and para to it (C4 and C6). The C5 position is meta to the methoxy group and ortho to the hydroximoyl chloride group. The most probable outcome would be substitution at the C4 or C6 positions, which are activated by the methoxy group and less sterically hindered.

C-H Functionalization: Direct C-H functionalization represents a modern and efficient strategy for modifying organic molecules. While specific studies on this compound are not prevalent, related research on aldoximes suggests potential pathways. For example, palladium-catalyzed, directing-group-free C-H arylation of aldoximes has been reported. youtube.com This suggests that similar transition-metal-catalyzed C-H functionalization reactions could potentially be applied to the aromatic ring of this compound. The methoxy group could act as a native directing group, facilitating functionalization at its ortho C-H bond (C3 position), a position that is often difficult to access through classical electrophilic substitution.

Ruthenium-Catalyzed Halogenation at Aromatic Positions

While direct experimental data on the ruthenium-catalyzed halogenation of this compound is not extensively documented in the reviewed literature, the principles of directed C-H activation provide a strong basis for predicting its reactivity. Ruthenium catalysts are well-known to facilitate the ortho-C–H halogenation of aromatic compounds bearing directing groups. rsc.orgdoubtnut.comrsc.org In the case of benzamides, for instance, the amide group effectively directs the ruthenium catalyst to the ortho-position, enabling selective halogenation. rsc.orgdoubtnut.comrsc.org

For this compound, the N-hydroxyimidoyl chloride group, or a derivative formed in situ, could potentially act as a directing group. The nitrogen and oxygen atoms within this group possess lone pairs of electrons that can coordinate to the ruthenium center, positioning the catalyst in proximity to the ortho-C-H bonds of the benzene ring. The 2-methoxy group would likely exert a steric and electronic influence on this process.

Table 1: Potential Ruthenium-Catalyzed Ortho-Halogenation of this compound

| Catalyst System | Halogen Source | Potential Product |

| [Ru(p-cymene)Cl2]2 / AgOAc | N-Chlorosuccinimide (NCS) | N-Hydroxy-3-chloro-2-methoxybenzimidoyl chloride |

| [Ru(p-cymene)Cl2]2 / AgOAc | N-Bromosuccinimide (NBS) | N-Hydroxy-3-bromo-2-methoxybenzimidoyl chloride |

| [Ru(p-cymene)Cl2]2 / AgOAc | N-Iodosuccinimide (NIS) | N-Hydroxy-3-iodo-2-methoxybenzimidoyl chloride |

Regiochemical Control in Directed C-H Activation Pathways

The regiochemical outcome of directed C-H activation reactions is governed by the directing group's ability to form a stable metallacyclic intermediate. The effectiveness of a directing group is influenced by factors such as its coordinating ability, the length of the tether to the aromatic ring, and the steric and electronic environment. nih.govresearchgate.netrsc.org

In this compound, the N-hydroxyimidoyl chloride moiety presents multiple potential coordination sites (N and O). The formation of a five- or six-membered metallacycle involving the ruthenium catalyst and the ortho-C-H bond is a plausible pathway for directing functionalization. The pre-existing 2-methoxy group would sterically hinder one of the ortho positions (position 3), potentially favoring functionalization at the other ortho position (position 6). However, electronic effects from the methoxy group could also influence the acidity of the C-H bonds, thereby affecting the site of activation.

Conversion of the Imidoyl Moiety to Nitrile Functionality

The conversion of the N-hydroxyimidoyl chloride moiety to a nitrile group represents a formal dehydration and dehydrochlorination process. While direct methods for this specific transformation are not prevalent in the literature, related reactions provide insight into potential pathways. One plausible route is through a Beckmann-type rearrangement of the corresponding oxime, which can be generated from the imidoyl chloride. Dehydration of amides or aldoximes using reagents like phosphorus pentoxide, thionyl chloride, or oxalyl chloride are common methods for nitrile synthesis. researchgate.netrsc.org

A potential reaction sequence could involve the initial hydrolysis of the imidoyl chloride to the corresponding N-hydroxybenzamide, followed by dehydration to yield the 2-methoxybenzonitrile (B147131).

Table 2: Potential Reagents for Conversion to 2-Methoxybenzonitrile

| Reagent | Proposed Intermediate |

| P₄O₁₀, heat | N-Hydroxy-2-methoxybenzamide |

| SOCl₂ | N-Hydroxy-2-methoxybenzamide |

| (COCl)₂ | N-Hydroxy-2-methoxybenzamide |

Nucleophilic Substitution Reactions

The imidoyl chloride functionality is susceptible to nucleophilic attack at the electrophilic carbon atom.

Reactions with Amines and Substituted Amine Derivatives

This compound is expected to react readily with primary and secondary amines to form N-substituted amidines. The reaction likely proceeds through a nucleophilic addition-elimination mechanism, similar to the reaction of acyl chlorides with amines. nih.govresearchgate.netresearchgate.net The amine attacks the carbon of the C=N bond, leading to a tetrahedral intermediate, which then eliminates hydrogen chloride to afford the amidine product. The presence of a base is often beneficial to neutralize the HCl formed. researchgate.net

Table 3: Predicted Products from Reactions with Amines

| Amine | Product |

| Ammonia | 2-Methoxybenzamidine |

| Primary Amine (R-NH₂) | N-Alkyl-2-methoxybenzamidine |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-methoxybenzamidine |

Alkylation Reactions and O- vs. N-Alkylation Selectivity

The N-hydroxy group of this compound introduces ambident nucleophilic character, with both the nitrogen and oxygen atoms being potential sites for alkylation. The regioselectivity of this reaction (O-alkylation versus N-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. rsc.orgresearchgate.netresearchgate.netnih.govsioc.ac.cnnih.gov

Generally, hard electrophiles (e.g., dimethyl sulfate) tend to favor reaction at the harder nucleophilic center (oxygen), leading to O-alkylation. researchgate.net Conversely, softer electrophiles (e.g., alkyl iodides) often favor reaction at the softer nucleophilic center (nitrogen), resulting in N-alkylation. researchgate.net The choice of base can also play a crucial role by influencing the relative nucleophilicity of the nitrogen and oxygen atoms. The use of different solvents can affect the solvation of the nucleophilic centers and the transition states, thereby impacting the selectivity. Distinguishing between the O- and N-alkylated products can be reliably achieved using NMR spectroscopy techniques such as HSQC and HMBC. researchgate.netnih.govsioc.ac.cnnih.gov

Rearrangement Reactions

This compound and its derivatives can potentially undergo various rearrangement reactions. One notable transformation is the thermal rearrangement of related N-hydroxyimidazole thiocarbamoyl derivatives, which proceeds via a sigmatropic rearrangement. researchgate.netarkat-usa.org

Another plausible rearrangement is an acid-catalyzed process akin to the Beckmann rearrangement. Protonation of the hydroxyl group would generate a good leaving group (water), which could trigger the migration of the aryl group to the electron-deficient nitrogen, ultimately leading to the formation of a rearranged product. The specific conditions and the nature of the substituent on the nitrogen would dictate the feasibility and outcome of such rearrangements.

Photoinduced Tautomerization and Proton Transfer Processes in Related N-Hydroxy Systems

The presence of a hydroxyl group bonded to a nitrogen atom in N-hydroxy systems introduces the possibility of photoinduced tautomerization, a process often driven by excited-state intramolecular proton transfer (ESIPT). Upon absorption of light, these molecules can undergo a rapid transfer of a proton from the hydroxyl group to the nitrogen atom, leading to the formation of a transient tautomeric species. This process is highly dependent on the molecular structure and the surrounding solvent environment.

In many N-hydroxy compounds, the ESIPT reaction is ultrafast, occurring on the femtosecond to picosecond timescale. acs.org For instance, in 2-(2'-hydroxyphenyl)benzoxazole, a related system with an intramolecular hydrogen bond, the proton transfer from the oxygen to the nitrogen atom upon electronic excitation occurs in approximately 170 femtoseconds. acs.org This rapid proton transfer leads to the formation of an excited keto tautomer, whose lifetime is influenced by the solvent. acs.org

The efficiency and pathway of proton transfer are significantly affected by the solvent. Protic solvents can form hydrogen-bonded bridges that facilitate proton transport. acs.org Studies on 7-hydroxyquinoline, a bifunctional molecule with both a photoacid (OH group) and a photobase (quinoline nitrogen), have shown that proton transfer can be mediated by solvent molecules. In protic solvents, the proton exchange is governed by acidity and basicity strengths and can proceed through different pathways, such as protolysis and hydrolysis. nih.gov The presence of a base can alter the dominant proton transport mechanism. nih.gov

The general mechanism for ESIPT in a hypothetical N-hydroxy system can be visualized as an equilibrium between the ground state enol form and an excited-state keto-like tautomer.

Table 1: Key Processes in Photoinduced Tautomerization

| Process | Description | Timescale | Reference |

|---|---|---|---|

| Electronic Excitation | Absorption of a photon promotes the molecule to an excited electronic state. | Femtoseconds | acs.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule. | Femtoseconds to Picoseconds | acs.orguniver.kharkov.ua |

| Formation of Tautomer | A transient keto-like tautomer is formed in the excited state. | Picoseconds | acs.org |

Research on various N-hydroxy systems has provided detailed insights into these processes. For example, in 8-hydroxyquinoline, the lack of fluorescence in certain solvents is attributed to the efficient formation of a non-fluorescent tautomeric form upon excitation. acs.org The proton transfer can be either intramolecular or mediated by surrounding water molecules. acs.org Theoretical studies on N-hydroxy amidines have also explored the tautomeric equilibrium between the amide oxime and the imino hydroxylamine (B1172632) forms, although the ground-state energy barrier for interconversion is high, suggesting that photoexcitation would be necessary to facilitate this process. researchgate.net

Thermally Induced Rearrangements

While photoinduced processes involve electronically excited states, N-hydroxyimidoyl chlorides can also undergo rearrangements under thermal conditions. These reactions typically involve the migration of groups and the formation of more stable products. The specific rearrangements can be influenced by the substituents on the aromatic ring and the reaction conditions.

One common reaction pathway for N-hydroxyimidoyl chlorides is their conversion to other heterocyclic systems. For instance, N-hydroxyimidoyl chlorides are versatile intermediates in the synthesis of 1,2,4-oxadiazoles. rsc.org Although this is a synthetic application rather than a rearrangement of the isolated compound, it demonstrates the inherent reactivity of the N-hydroxyimidoyl chloride functionality towards cyclization reactions, which can sometimes be initiated by heat.

Another potential thermally induced process is the Beckmann-type rearrangement, which is well-known for oximes. While N-hydroxyimidoyl chlorides are not oximes, the structural similarity (C=N-OH) suggests that analogous rearrangements could be possible under certain conditions, potentially catalyzed by acid or heat. This would involve the migration of the group anti-periplanar to the leaving group (in this case, the chloride ion could be a leaving group after protonation of the hydroxyl group) to the nitrogen atom, leading to the formation of an amide or a related species.

Furthermore, elimination reactions can occur upon heating. The elimination of hydrogen chloride (HCl) from this compound would lead to the formation of a nitrile oxide. Nitrile oxides are highly reactive intermediates that can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net This pathway is a common and synthetically useful transformation for hydroxyimidoyl chlorides. researchgate.net

Table 2: Potential Thermally Induced Reactions

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Elimination | Elimination of HCl to form a nitrile oxide intermediate. | 2-methoxybenzonitrile oxide |

| Cycloaddition | The in-situ generated nitrile oxide can react with alkynes or alkenes. | Isoxazoles, Isoxazolines |

The study of the thermal decomposition of related compounds can provide further clues. For example, the photodecomposition of dehydroacetic acid, which also contains a heterocyclic moiety, proceeds through a series of cleavages to yield smaller molecules. nih.gov While the mechanism is different, it highlights the potential for complex fragmentation pathways upon heating.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Key Transformations

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing reactions involving N-Hydroxy-2-methoxybenzimidoyl chloride. This section details the mechanisms of its most significant transformations.

Detailed Steps of Nitrile Oxide Generation and Cycloaddition

This compound serves as a stable precursor to the highly reactive intermediate, 2-methoxyphenylnitrile oxide. The generation of this nitrile oxide is a critical step, typically achieved through dehydrochlorination. The process is initiated by the application of a base, which abstracts the acidic hydroxyl proton. This is followed by the spontaneous elimination of a chloride ion to yield the linear nitrile oxide intermediate. researchgate.net This in situ generation is advantageous as it allows the reactive nitrile oxide to be trapped immediately by a dipolarophile, minimizing unwanted side reactions like dimerization. mdpi.com

Once generated, 2-methoxyphenylnitrile oxide readily undergoes [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition. nih.govnih.gov This reaction is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolines (from alkenes) and isoxazoles (from alkynes). mdpi.com The mechanism is generally considered a concerted, one-step process where the terminal oxygen and carbon atoms of the nitrile oxide bond simultaneously with the two atoms of the dipolarophile's multiple bond. mdpi.com Theoretical studies, however, suggest an asynchronous formation of the new C-C and C-O bonds along the reaction pathway. nih.gov The regioselectivity of the cycloaddition—determining which of the two possible constitutional isomers is formed—is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. mdpi.com

Table 1: Conditions for Nitrile Oxide Generation and Cycloaddition

| Precursor Type | Reagent/Condition | Purpose | Products | Citation |

| Aldoxime | N-Chlorosuccinimide (NCS), Pyridine, then Et3N | In situ generation of hydroximoyl chloride and subsequent nitrile oxide for cycloaddition | Isoxazolines | nih.gov |

| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB), water | In situ generation of nitrile oxide from the oxime | Isoxazolines | nih.gov |

| Hydroximoyl Chloride | Triethylamine (B128534) (Et3N) | Dehydrochlorination to generate nitrile oxide | Isoxazolines, Isoxazoles | nih.gov |

Catalytic Cycle Analysis in Metal-Mediated Reactions

While many nitrile oxide cycloadditions proceed thermally without a catalyst, transition-metal catalysis has emerged as a strategy to control aspects of the reaction, particularly regioselectivity. researchgate.net Although specific studies detailing the catalytic cycle for this compound are not extensively documented, analogies can be drawn from related systems.

For instance, copper and ruthenium catalysts are known to influence the outcome of nitrile oxide cycloadditions. A plausible catalytic cycle for a copper(I)-mediated reaction would involve the coordination of the catalyst to the dipolarophile (e.g., an alkyne). This activation would alter the electronic properties of the alkyne, thereby directing the approach of the nitrile oxide to favor the formation of one regioisomer over the other. After the cycloaddition event, the isoxazole (B147169) product is released, and the copper(I) catalyst is regenerated to participate in another cycle.

Similarly, ruthenium catalysts have been shown to favor the formation of alternative regioisomers. The catalytic cycle would involve the formation of a ruthenium-acetylide intermediate, which then reacts with the nitrile oxide. Subsequent reductive elimination would furnish the isoxazole product and regenerate the active ruthenium species.

Inductive Period Phenomena in Chlorination Processes

The synthesis of this compound typically involves the chlorination of the parent 2-methoxybenzaldehyde (B41997) oxime. In some chlorination reactions, an "inductive period" may be observed. This is a delay at the beginning of the reaction where the rate is slower than expected before it accelerates to a steady rate.

This phenomenon can be attributed to several factors. One possibility is the presence of inhibitors in the reaction mixture, which are consumed during the initial phase. Another potential cause is the autocatalytic nature of the reaction, where a product of the reaction acts as a catalyst for the reaction itself. For instance, the formation of HCl as a byproduct during the chlorination of an oxime could, under certain conditions, catalyze the reaction, leading to an increase in the reaction rate after an initial slow period. sci-hub.box A study on the chlorination of benzaldoximes noted that the reaction mechanism and products could be highly sensitive to the solvent and the presence of additives like ethanol (B145695) or triethylamine, which can catalyze the formation of the benzhydroxamic chloride. sci-hub.box The complex interplay of intermediates, such as chloronitroso species, and their potential isomerization pathways can also contribute to non-linear reaction kinetics. sci-hub.box

Computational Chemistry and Molecular Modeling

Theoretical calculations provide invaluable insight into the electronic structure, stability, and reactivity of this compound and its derivatives, complementing experimental findings.

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways involving this compound. scispace.com These calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. mdpi.comnih.gov

For the [3+2] cycloaddition of 2-methoxyphenylnitrile oxide, DFT calculations at levels such as ωB97XD/6-311+G(d) or B3LYP/6-311++G(d,p) can determine the activation Gibbs free energies for different possible pathways and regioisomeric outcomes. mdpi.comnih.govmdpi.com This allows for the prediction of the most likely product, which can then be verified experimentally. The calculations often reveal that the reactions are polar and proceed through a one-step, asynchronous mechanism. nih.govmdpi.com Analysis of the transition state geometry provides a detailed picture of the bond-forming process. Furthermore, conceptual DFT, using reactivity indices like electrophilicity and nucleophilicity, helps to rationalize the observed reactivity and regioselectivity. mdpi.com

Table 2: Representative Computational Methods and Findings

| Method | Basis Set | System Studied | Key Findings | Citation |

| DFT (B3LYP) | 6-311++G(d,p) | Nitrile Oxide + Alkene | One-step, asynchronous mechanism; analysis of solvent effects and H-bonding in transition states. | nih.gov |

| DFT (ωB97XD) | 6-311+G(d) | Nitrile Oxide + Nitroethene | Prediction of regioselectivity based on transition state energies; exploration of substituent effects. | mdpi.com |

| DFT (wb97xd) | 6-311+G(d) (PCM) | Nitrile Oxide + Alkene | Calculation of kinetic and thermodynamic parameters; regioselectivity determined by steric effects. | mdpi.com |

Conformation Analysis and Isomer Stability Prediction (e.g., E/Z Isomers)

The C=N double bond in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). docbrown.info The relative stability of these isomers and the energy barrier to their interconversion can be effectively studied using computational methods. mdpi.com

The designation of an isomer as E or Z is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded atoms. For this compound, the priority would be assigned to the -OH and -Cl groups on the carbon, and the lone pair and the 2-methoxyphenyl group on the nitrogen.

Theoretical calculations can predict the optimized geometries of both the E and Z isomers and their relative free energies. Studies on similar structures, like chlorohydrazones, have shown that Z isomers are often thermodynamically favored due to a combination of factors, including stabilizing electrostatic interactions between bond dipoles that can outweigh destabilizing steric interactions. docbrown.info The planarity of the core structure allows for extensive π-conjugation. Interconversion between the E and Z isomers is typically a high-energy process, as it requires breaking the π-component of the C=N bond and does not occur readily at room temperature. The mechanism for this isomerization is often a rotation around the C=N axis via a linear transition state.

Compound Index

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity and Selectivity

This compound serves as a stable precursor to 2-methoxybenzonitrile (B147131) oxide, a reactive 1,3-dipole. The reactivity and selectivity of this nitrile oxide in [3+2] cycloaddition reactions are effectively rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.comwikipedia.org This theory posits that the dominant interactions controlling the reaction pathway are those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgresearchgate.net

In a typical 1,3-dipolar cycloaddition, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the HOMO(dipolarophile)-LUMO(dipole) interaction. The pair of orbitals with the smaller energy gap will dominate the interaction and dictate the reaction's facility and regiochemical outcome. wikipedia.orglibretexts.org

For 2-methoxybenzonitrile oxide, the presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring influences the energy levels of the frontier orbitals. This substituent raises the energy of both the HOMO and the LUMO of the nitrile oxide compared to unsubstituted benzonitrile (B105546) oxide. The reactivity of the nitrile oxide is generally higher than that of related nitrones. chem-station.com

The interaction can be classified into three types based on the relative energies of the frontier orbitals of the dipole (nitrile oxide) and the dipolarophile (e.g., an alkene or alkyne), as detailed by Sustmann's classification. wikipedia.org The specific classification determines which orbital pair interaction is dominant.

Table 1: Theoretical FMO Interaction Types in [3+2] Cycloadditions This table illustrates the general principles of FMO theory as applied to 1,3-dipolar cycloadditions.

| Interaction Type | Description | Dominant Interaction | Effect of Electron-Donating Group (e.g., -OCH₃) on Nitrile Oxide |

|---|---|---|---|

| Type I | The dipole has a high-energy HOMO and is nucleophilic. The reaction is controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO. | HOMO(dipole) - LUMO(dipolarophile) | Raises the HOMO energy, enhancing the interaction with electron-deficient dipolarophiles. |

| Type II | The HOMO and LUMO energies of both reactants are comparable. Both interactions are significant. | HOMO(dipole) - LUMO(dipolarophile) and HOMO(dipolarophile) - LUMO(dipole) | Raises both HOMO and LUMO energies, potentially shifting the balance of interactions. |

| Type III | The dipole has a low-energy LUMO and is electrophilic. The reaction is controlled by the interaction of the dipole's LUMO with the dipolarophile's HOMO. | HOMO(dipolarophile) - LUMO(dipole) | Raises the LUMO energy, potentially decreasing the interaction with electron-rich dipolarophiles. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. nih.govnih.gov For this compound and its derivatives, DFT calculations can provide theoretical values for ¹H and ¹³C NMR chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. By comparing calculated shifts with experimental data for related structures, it is possible to refine the computational model and gain confidence in the predicted values for unknown compounds or transient intermediates. For instance, the chemical shift of the imine carbon is particularly sensitive to the electronic environment and can be a useful diagnostic peak. The influence of the ortho-methoxy group on the chemical shifts of the aromatic protons can also be modeled, accounting for both its electronic (resonance and inductive) and steric effects.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound This table presents theoretical chemical shift values based on general principles of NMR spectroscopy and the known effects of substituents on benzene rings. These are not experimentally derived values.

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Rationale |

|---|---|---|

| C=N (Imidoyl Carbon) | 145-155 | Deshielded due to the electronegativity of nitrogen and chlorine. |

| C1 (Aromatic, attached to C=N) | 120-125 | Slightly shielded relative to C2 due to the electronic effects of the imidoyl chloride group. |

| C2 (Aromatic, attached to -OCH₃) | 155-160 | Strongly deshielded by the electronegative oxygen of the methoxy group. |

| C3-C6 (Aromatic) | 110-135 | Chemical shifts are influenced by the combined electronic effects of the imidoyl chloride and methoxy substituents. |

| -OCH₃ (Methoxy Carbon) | 55-60 | Typical range for a methoxy carbon attached to an aromatic ring. |

Stereochemical Principles and Control

Origin and Control of Regioselectivity in Cycloadditions

The 1,3-dipolar cycloaddition of 2-methoxybenzonitrile oxide with unsymmetrical dipolarophiles can lead to two possible regioisomers. wikipedia.org The regioselectivity of these reactions is a consequence of both electronic and steric factors, which can be explained using FMO theory. mdpi.comnih.gov

The preferred regioisomer results from the orbital interaction that maximizes the overlap between the termini with the largest molecular orbital coefficients. mdpi.com For a Type I reaction involving an electron-deficient alkene, the interaction between the large terminal oxygen coefficient of the nitrile oxide's HOMO and the large coefficient on the β-carbon of the alkene's LUMO is often favored. Conversely, in a Type III reaction with an electron-rich alkene, the interaction between the nitrile oxide's LUMO (largest coefficient on the carbon) and the alkene's HOMO (largest coefficient on the substituted carbon) will direct the regioselectivity.

The ortho-methoxy group on the benzonitrile oxide can exert a steric influence, potentially disfavoring transition states where this group experiences significant non-bonded interactions with substituents on the dipolarophile. nih.gov However, electronic factors are generally the primary determinant of regioselectivity in 1,3-dipolar cycloadditions. mdpi.comwikipedia.org DFT calculations of the transition state energies for the two possible regioisomeric pathways can quantitatively predict the observed product ratio. ias.ac.in

Diastereoselective and Enantioselective Pathways for Derivatives

When the nitrile oxide derived from this compound reacts with a chiral dipolarophile, or in the presence of a chiral catalyst, the formation of diastereomeric or enantiomeric products becomes possible.

Diastereoselectivity: The reaction of the nitrile oxide with a dipolarophile containing a pre-existing stereocenter, such as a chiral allylic alcohol, can proceed with high diastereoselectivity. nih.govacs.org The stereochemical outcome is often dictated by the minimization of steric hindrance in the cycloaddition transition state. For example, the incoming dipole may approach from the less hindered face of the dipolarophile. nih.gov In some cases, chelation control, where a metal ion coordinates to both the dipolarophile and the dipole, can lock the transition state into a specific conformation, leading to high levels of diastereoselection. nih.govacs.org

Enantioselectivity: Achieving enantioselectivity in these cycloadditions typically requires the use of a chiral catalyst. Chiral Lewis acids, for example, can coordinate to the dipolarophile, creating a chiral environment that differentiates the two faces of the approaching nitrile oxide. mdpi.com This strategy has been successfully employed in related nitrile oxide cycloadditions. nih.gov Similarly, enantioselective photocatalysis has emerged as a powerful method for constructing chiral cyclic compounds. mdpi.com The development of enantioconvergent addition reactions, where a racemic starting material is converted into a single enantiomer of the product, represents another advanced strategy. nih.gov The synthesis of chiral derivatives via these pathways is a significant area of research, as it provides access to enantiopure isoxazolines, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.govnih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N-Hydroxy-2-methoxybenzimidoyl chloride, offering a comprehensive view of the hydrogen, carbon, and nitrogen atoms within the molecule.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous assignment of the imidoyl carbon, the aromatic ring carbons, and the methoxy (B1213986) carbon. The chemical shift values are highly sensitive to the local electronic environment, providing crucial data for the complete structural elucidation of the carbon framework.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environment Characterization and Isomerism

Due to the presence of a lone pair of electrons on the nitrogen atom, Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly sensitive probe of the electronic environment around the nitrogen in this compound. researchgate.net The ¹⁵N chemical shift can provide direct evidence of the hybridization state and bonding of the nitrogen atom. researchgate.net This technique is especially valuable for distinguishing between E and Z isomers, as the orientation of the hydroxyl group relative to the rest of the molecule significantly impacts the electronic shielding of the nitrogen nucleus, leading to distinct chemical shifts for each isomer. huji.ac.il While ¹⁵N NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, techniques such as isotopic enrichment or heteronuclear correlation experiments can be employed to enhance signal intensity. huji.ac.il

Advanced NMR Techniques (e.g., 2D-NOESY) for Spatial Relationships

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a sophisticated NMR technique that provides information about the spatial proximity of atoms within a molecule. For this compound, a 2D-NOESY experiment can definitively establish the E/Z geometry by detecting through-space correlations between protons on the hydroxyl group and protons on the aromatic ring or other nearby substituents. The presence or absence of these cross-peaks provides unambiguous proof of the relative orientation of these groups.

Study of E/Z Isomerism via NMR Parameters

The phenomenon of E/Z isomerism around the carbon-nitrogen double bond of this compound is a key area of investigation using NMR. The different spatial arrangements of the substituents in the E and Z isomers result in measurable differences in various NMR parameters. Specifically, the chemical shifts of protons and carbons adjacent to the C=N bond will vary between the two isomers. Furthermore, the magnitude of coupling constants between nuclei can also be dependent on their geometric relationship, providing another handle for distinguishing and quantifying the isomeric ratio. The ¹⁵N chemical shift is often the most direct and sensitive indicator of the isomeric state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=N stretch of the imidoyl group, the C-O stretch of the methoxy group, and the C-Cl stretch. The positions and intensities of these bands provide confirmatory evidence for the presence of these functional groups and can offer insights into intermolecular interactions such as hydrogen bonding.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=N (imidoyl) | 1640-1690 |

| C-O (methoxy) | 1000-1300 |

| C-Cl (chloro) | 600-800 |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. While specific fragmentation data for this exact compound is not widely published, the expected patterns can be inferred from the behavior of structurally related molecules under electron ionization (EI).

The fragmentation of the molecular ion provides valuable structural information. The process involves the breaking of the weakest bonds and the rearrangement of atoms to form stable fragment ions. For this compound, several key fragmentation pathways are anticipated based on the functional groups present: the methoxy group, the imidoyl chloride moiety, and the N-hydroxy group.

Key Expected Fragmentation Pathways:

Loss of Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (•Cl). This would produce a significant [M - Cl]⁺ ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M⁺ and M+2 peak pattern for all chlorine-containing fragments.

Loss of Methoxyl Radical: The bond between the aromatic ring and the methoxy group can cleave, leading to the loss of a methoxyl radical (•OCH₃) to yield an [M - OCH₃]⁺ ion. Alternatively, cleavage of the methyl group from the methoxy ether can occur, resulting in the loss of a methyl radical (•CH₃) and the formation of an [M - CH₃]⁺ ion.

Acylium Ion Formation: Fragmentation adjacent to the C=N bond can lead to the formation of a stable acylium-type ion. For instance, cleavage of the C-C bond between the benzene (B151609) ring and the imidoyl carbon could generate a [C₆H₄(OCH₃)C=NOH]⁺ fragment or a [C₆H₄(OCH₃)]⁺ benzoyl-type cation.

Rearrangements: McLafferty-type rearrangements and other complex fragmentation pathways can also occur, though they are typically more prevalent in molecules with longer alkyl chains.

The analysis of the m/z (mass-to-charge ratio) values of these fragment ions allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description of Loss |

| [C₈H₈ClNO₂]⁺ | 185.02 | Molecular Ion (M⁺) for ³⁵Cl |

| [C₈H₈ClNO₂]⁺ | 187.02 | Molecular Ion (M+2) for ³⁷Cl |

| [C₈H₈NO₂]⁺ | 150.05 | Loss of •Cl |

| [C₇H₅ClNO]⁺ | 154.01 | Loss of •OCH₃ |

| [C₈H₅ClNO]⁺ | 166.00 | Loss of •OH from N-hydroxy |

| [C₇H₈NO₂]⁺ | 138.05 | Loss of C=Cl |

| [C₇H₅O]⁺ | 105.03 | Formation of methoxybenzoyl cation |

Note: The m/z values are nominal and based on the most abundant isotopes. The presence of the chlorine isotope pattern is a key diagnostic feature.

X-ray Crystallography for Solid-State Structural Determination of Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not publicly documented, analysis of structurally similar compounds, such as other benzimidoyl chloride derivatives and oximes, provides significant insight into the likely molecular conformation and intermolecular interactions.

Studies on analogs reveal that the geometry around the C=N double bond is a critical structural feature. For hydroxamoyl chlorides, the Z-configuration is generally found to be the more stable form in both solution and the crystalline state. nih.gov This configuration places the chlorine and hydroxyl groups on the same side of the C=N bond.

The crystal packing of these molecules is heavily influenced by non-covalent interactions, particularly hydrogen bonding. The N-hydroxy group is a potent hydrogen bond donor, while the nitrogen atom of the imidoyl group and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Key Structural Features and Intermolecular Interactions in Analogs:

Hydrogen Bonding: In the crystal structures of related oximes and N-hydroxy compounds, extensive hydrogen bonding networks are common. libretexts.orgresearchgate.netnih.gov The O-H···N hydrogen bonds are particularly prevalent, often leading to the formation of dimers or catemeric (chain-like) structures. libretexts.orgresearchgate.netnih.gov For instance, amidoximes frequently form dimers through R²₂(6) ring motifs or C(3) chain motifs. nih.gov The methoxy group's oxygen atom can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.

Halogen Bonding: The chlorine atom in the imidoyl chloride functionality can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen on neighboring molecules.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Table 2: Common Intermolecular Interactions Observed in the Crystal Structures of Analogs

| Interaction Type | Donor | Acceptor | Typical Geometry/Significance |

| Hydrogen Bonding | O-H (from N-OH) | N (imidoyl), O (methoxy) | Formation of dimers and chains, primary driver of crystal packing. libretexts.orgnih.gov |

| π-π Stacking | Benzene Ring | Benzene Ring | Face-to-face or offset stacking, contributes to lattice energy. |

| Halogen Bonding | C-Cl | O, N | Directional interaction involving the chlorine atom, influences packing. |

| C-H···π Interactions | C-H (aromatic) | Benzene Ring | Weak interactions contributing to the overall stability of the crystal lattice. |

Applications in the Synthesis of Complex Molecular Scaffolds

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. N-Hydroxy-2-methoxybenzimidoyl chloride provides an effective entry point for the synthesis of specific nitrogen- and oxygen-containing heterocyclic systems.

Precursor to Isoxazole (B147169) and Isoxazoline (B3343090) Ring Systems

The most prominent application of this compound is as a precursor for the generation of 2-methoxyphenylnitrile oxide. This nitrile oxide is a highly reactive 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with dipolarophiles. mdpi.com This reaction, a type of pericyclic reaction, is a powerful and widely utilized method for constructing five-membered heterocyclic rings. mdpi.com

When reacted with alkynes, the nitrile oxide generated from this compound yields 3-(2-methoxyphenyl)-substituted isoxazoles. Similarly, reaction with alkenes leads to the formation of the corresponding 3-(2-methoxyphenyl)-4,5-dihydroisoxazoles, also known as isoxazolines. researchgate.net The general transformation involves the in situ generation of the nitrile oxide from the hydroximoyl chloride using a base, such as triethylamine (B128534) (Et₃N), which eliminates hydrogen chloride. mdpi.com

Nitrile Oxide Formation: this compound is treated with a base (e.g., Et₃N) to form 2-methoxyphenylnitrile oxide.

[3+2] Cycloaddition: The generated nitrile oxide immediately reacts with a chosen alkyne or alkene to produce the desired isoxazole or isoxazoline ring system, respectively. mdpi.comresearchgate.net

This methodology is attractive due to its operational simplicity, broad scope, and the ability to perform the reaction under mild conditions. wikipedia.org The isoxazole moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. mdpi.comorganic-chemistry.org

| Reagent Class | Product | Heterocyclic Core |

| Alkynes | Substituted Isoxazoles | Isoxazole |

| Alkenes | Substituted Isoxazolines | Isoxazoline (4,5-dihydroisoxazole) |

This table illustrates the general outcomes of the [3+2] cycloaddition reaction of the nitrile oxide derived from this compound.

Research has demonstrated various conditions for this transformation, including the use of different bases and solvents to optimize yields. wikipedia.org For instance, studies on analogous hydroximoyl chlorides have employed bases like N,N-Diisopropylethylamine (DIPEA) in aqueous media, highlighting the development of more environmentally friendly protocols. wikipedia.org

Utility in Constructing Polycyclic Aromatic Compounds

The use of this compound as a direct building block for the synthesis of polycyclic aromatic compounds (PACs) is not a widely documented or standard synthetic strategy. The primary reactivity of the imidoyl chloride group leads to the formation of nitrile oxides for cycloadditions, which typically results in five-membered heterocyclic rings rather than fused aromatic systems.

The synthesis of PACs generally involves methods such as Friedel-Crafts reactions, cyclization of dicarbonyl compounds, or various cross-coupling strategies to build the fused ring systems. google.com While derivatives of the resulting heterocycles could potentially be elaborated into more complex fused systems, this compound itself is not a common precursor in established routes to polycyclic aromatic hydrocarbons.

Intermediacy in the Synthesis of Diverse Organic Compounds

Beyond its role as a stable precursor for nitrile oxides, the functional group of this compound has potential for other transformations, although these are less commonly reported.

Synthesis of Alpha-Iminonitriles via Nucleophilic Substitution

The synthesis of α-aminonitriles is a fundamentally important transformation in organic chemistry, with the Strecker reaction being the most classic and widely used method. mdpi.comnih.gov This reaction involves the one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide or potassium cyanide). mdpi.comnih.gov Other modern methods include the cyanation of imines and the oxidative cyanation of tertiary amines. organic-chemistry.org

The direct conversion of an N-hydroxyimidoyl chloride, such as this compound, to an α-iminonitrile via nucleophilic substitution of the chloride with a cyanide source is not a standard or documented synthetic route. The reactivity of the N-hydroxyimidoyl chloride functionality does not typically lend itself to this specific transformation to form α-iminonitriles.

Role in Sequential Acyl Sonogashira Cross-Coupling Reactions for Heterocycle Synthesis

The Sonogashira cross-coupling reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org A variation of this is the acyl Sonogashira reaction, which couples a terminal alkyne with an acyl chloride to produce ynones (alkynyl ketones). mdpi.com These ynones are versatile intermediates for the synthesis of various heterocycles. mdpi.com

The substrate for the acyl Sonogashira reaction is an acyl chloride (R-COCl). mdpi.com this compound, being an imidoyl chloride (R-C(NOH)Cl), is not a direct substrate for this reaction. There is no evidence in the reviewed literature to suggest that it serves as an intermediate or precursor in sequential acyl Sonogashira cross-coupling reactions for heterocycle synthesis.

Development of New Synthetic Strategies Utilizing this compound

Recent research has begun to explore novel reactivity pathways for N-hydroxyimidoyl chlorides beyond their traditional use as nitrile oxide precursors. One innovative strategy involves their use as precursors for alkoxyl radicals under photoredox catalysis.

In a study, N-alkoxybenzimidoyl chlorides were developed as tunable alkoxyl radical precursors. sioc.ac.cn Through single-electron reduction induced by a photocatalyst, these compounds can fragment, eliminating an arylnitrile and a chloride anion to generate a reactive alkoxyl radical. This process has been successfully applied to the challenging radical C(sp³)–H Heck-type reaction of aliphatic alcohols to synthesize alkenols. sioc.ac.cn

The key advantages of this strategy include:

Mild Reaction Conditions: The use of photoredox catalysis allows the reaction to proceed under redox-neutral conditions at room temperature. sioc.ac.cn

Tunable Reactivity: The electronic properties of the benzimidoyl chloride can be modified by changing the substituents on the aryl ring, allowing for the tuning of the redox potential of the precursor. sioc.ac.cn

Inert Bond Functionalization: This method provides a novel pathway for the functionalization of typically inert C(sp³)–H bonds. sioc.ac.cn

While the study specifically highlighted a 4-cyano-N-alkoxybenzimidoyl chloride derivative, the principle of tuning the electronics of the aryl ring suggests that this compound could potentially be employed in similar new synthetic strategies, opening up new avenues for its application in organic synthesis.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of imidoyl chlorides can be significantly enhanced and controlled through catalysis. Research is moving towards the development of sophisticated catalytic systems to unlock new transformations. For N-Hydroxy-2-methoxybenzimidoyl chloride, this includes:

Photoredox Catalysis: Recent studies on related N-alkoxybenzimidoyl chlorides have shown that they can serve as precursors to alkoxyl radicals under photoredox conditions. sioc.ac.cn The single-electron reduction of the imidoyl chloride moiety can lead to fragmentation, generating a reactive radical species. sioc.ac.cn The electronic nature of the aryl substituent is known to tune the redox potential of these molecules. sioc.ac.cn Future work will likely focus on using different photocatalysts (e.g., iridium or organic dyes) to control the generation of radicals from this compound for specific C-H functionalization reactions.

Transition Metal Catalysis: The development of transition metal-catalyzed cross-coupling reactions involving the C-Cl bond of the imidoyl chloride is a promising frontier. Catalysts based on palladium, nickel, or copper could enable the coupling of various nucleophiles, leading to the synthesis of novel compound libraries. The ortho-methoxy group may act as a directing group, enhancing selectivity in these transformations.

Integration with Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for the synthesis and use of reactive intermediates. The integration of this compound into continuous synthesis workflows is a key area for future development.

Anticipated Advantages of Flow Synthesis:

| Feature | Benefit for this compound Chemistry |

| Precise Temperature Control | Minimizes decomposition of the thermally sensitive hydroxamic acid chloride functional group. |

| Rapid Mixing | Ensures homogeneous reaction conditions, which is crucial for fast reactions involving reactive intermediates. |

| Enhanced Safety | Small reactor volumes minimize the risks associated with handling potentially unstable or toxic reagents and intermediates. |